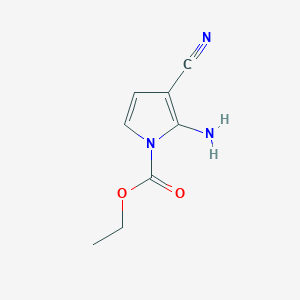
Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate is a heterocyclic compound that features a pyrrole ring with amino, cyano, and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol with a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
- 2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester
- Pyrrolopyrazine derivatives
Uniqueness
Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential bioactivity. Its cyano group, in particular, makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 2-amino-3-cyanopyrrole-1-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)11-4-3-6(5-9)7(11)10/h3-4H,2,10H2,1H3 |
InChI Key |
RWMXNXVEIJWDFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















